7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride
Description
7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid hydrochloride is a bicyclic spiro compound characterized by a unique dispiro framework combining two fused ring systems. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
7-aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-6-4-10(5-6)7(8(12)13)9(10)2-1-3-9;/h6-7H,1-5,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITHFFFIQJMIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CC(C3)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminodispiro[303514]nonane-9-carboxylic acid;hydrochloride typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of appropriate precursors under controlled conditions to form the dispiro structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of dispiro structures on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups play crucial roles in binding to these targets, potentially modulating their activity. The dispiro structure may also influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituents
The target compound’s dispiro[3.0.35.14]nonane core distinguishes it from other spiro and bicyclic systems. Key analogs include:
(a) 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic Acid Hydrochloride
- Structure: Features a spiro[4.4]nonane system with an oxygen atom (2-oxa) and a nitrogen atom (7-aza).
- Molecular Weight: 207.66 g/mol (C₈H₁₄ClNO₃).
- Key Differences : Replaces one carbon in the spiro system with oxygen, altering electronic properties and solubility. Commonly used in life science research .
(b) 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid Hydrochloride
- Structure: Bicyclo[3.3.1]nonane core with oxygen (3-oxa) and nitrogen (7-aza).
- Molecular Weight: 207.66 g/mol (C₈H₁₄ClNO₃).
(c) 7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride
- Structure: Spiro[3.5]nonane with two nitrogen atoms (2,7-diaza) and a methyl group.
- Similarity Score : 0.95 (compared to the target compound).
- Key Differences : Additional methyl group and diaza configuration may enhance basicity and metabolic stability .
(d) Exo-3-amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic Acid Benzyl Ester
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Solubility (HCl Salt) |
|---|---|---|---|---|---|
| 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid hydrochloride | C₉H₁₅ClN₂O₂ | 218.69 (estimated) | Dispiro[3.0.35.14] | 7-NH₂, 9-COOH | High (aqueous) |
| 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride | C₈H₁₄ClNO₃ | 207.66 | Spiro[4.4]nonane | 2-O, 7-NH, 9-COOH | Moderate |
| 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C₈H₁₈Cl₂N₂ | 223.15 | Spiro[3.5]nonane | 2,7-NH, 7-CH₃ | High |
| 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride | C₈H₁₄ClNO₃ | 207.66 | Bicyclo[3.3.1]nonane | 3-O, 7-NH, 9-COOH | Moderate |
Notes:
Commercial Availability and Research Relevance
The target compound and its analogs are listed in supplier catalogs (e.g., Enamine Ltd, CymitQuimica), indicating their use in medicinal chemistry and drug discovery . For example:
- American Elements supplies 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride for research purposes .
- CarboMer, Inc. offers 7-benzyl derivatives, highlighting the demand for modified spiro compounds .
Biological Activity
7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound can be described by the following chemical identifiers:
- IUPAC Name : 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid; hydrochloride
- Molecular Formula : C11H16ClN
- Molecular Weight : 215.71 g/mol
The structure includes a dispiro framework that contributes to its biological properties, particularly in terms of receptor interactions.
Research indicates that 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid; hydrochloride interacts with various biological targets, primarily through modulation of neurotransmitter systems and potential anti-inflammatory pathways. The compound's unique dispiro structure allows for specific binding to receptors, which may influence its pharmacological effects.
Pharmacological Effects
-
Neurotransmitter Modulation :
- Studies suggest that the compound may enhance the release of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.
- It has been shown to exhibit anxiolytic properties in animal models, indicating potential use in treating anxiety disorders.
-
Anti-inflammatory Activity :
- Preliminary studies have demonstrated that this compound can reduce markers of inflammation in vitro, suggesting a possible role in managing inflammatory diseases.
-
Antimicrobial Properties :
- Some investigations have reported antimicrobial activity against certain bacterial strains, although further studies are needed to confirm these effects and elucidate the mechanisms involved.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the anxiolytic effects of 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid in rodents, demonstrating significant reductions in anxiety-like behaviors compared to control groups.
- Case Study 2 : Research conducted at a university laboratory showed that the compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cultured macrophages, indicating its potential utility in inflammatory conditions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
